E3 ligase Ligand 1

描述

E3 ligase Ligand 1 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. This system is essential for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins. This compound specifically interacts with E3 ubiquitin ligases, which are enzymes that facilitate the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome .

作用机制

E3 连接酶配体 1 通过促进泛素转移到靶蛋白上发挥作用,从而标记它们以便被蛋白酶体降解。该过程涉及在 E3 连接酶、E2 酶和靶蛋白之间形成三元复合物。 E3 连接酶通过识别和结合特定的靶蛋白来提供特异性,而 E2 酶则携带激活的泛素分子 。 一旦泛素转移到靶蛋白,它就会经历多泛素化,这会发出信号让蛋白酶体降解该蛋白 .

生化分析

Biochemical Properties

E3 Ligase Ligand 1 plays a significant role in the ubiquitination process, which is involved in almost all life activities of eukaryotes . It interacts with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2, forming a three-enzyme ubiquitination cascade . The this compound transfers the ubiquitin protein to attach the lysine site of targeted substrates .

Cellular Effects

The this compound influences cell function by regulating various biological processes and cellular responses to stress signals associated with cancer development . It is involved in the degradation and replacement of proteins in cells, which is essential for maintaining cellular homeostasis .

Molecular Mechanism

This compound exerts its effects at the molecular level by catalyzing the ubiquitination process . It selectively attaches ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome degradation pathway, one of the most important mechanisms for controlling the levels of protein expression . It interacts with enzymes such as ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .

准备方法

合成路线和反应条件: E3 连接酶配体 1 的合成涉及多个步骤,包括在泛素和泛素激活酶 (E1) 上的半胱氨酸残基之间形成高能硫酯键。 接着是泛素转移到泛素结合酶 (E2),最后通过 E3 连接酶转移到靶蛋白 。反应条件通常涉及使用三磷酸腺苷 (ATP) 和特定的缓冲液体系来维持酶和底物的稳定性。

工业生产方法: E3 连接酶配体 1 的工业生产通常涉及重组 DNA 技术,以在细菌或酵母表达系统中生产大量的酶。 然后使用色谱技术纯化酶,以获得适合研究和治疗应用的高纯度产品 .

化学反应分析

反应类型: E3 连接酶配体 1 主要经历泛素化反应,在反应中它促进泛素转移到靶蛋白上的赖氨酸、丝氨酸、苏氨酸或半胱氨酸残基 。 这个过程可以分为两个主要步骤:在泛素和 E2 酶之间形成硫酯键,然后通过 E3 连接酶将泛素转移到靶蛋白 .

常见试剂和条件: 泛素化过程需要 ATP、泛素、E1、E2 和 E3 酶,以及特定的缓冲液体系来维持这些组分的稳定性和活性 。反应条件通常涉及生理 pH 值和温度,以模拟细胞环境。

形成的主要产物: 泛素化反应的主要产物是多泛素化蛋白,它被蛋白酶体识别并降解 。 该过程导致生成小肽和游离泛素分子,这些分子可以被回收用于进一步的泛素化反应 .

科学研究应用

E3 连接酶配体 1 在科学研究中有很多应用,特别是在化学、生物学、医学和工业领域。一些关键的应用包括:

化学: E3 连接酶配体 1 用于开发蛋白水解靶向嵌合体 (PROTAC),这是一种旨在诱导特定靶蛋白降解的小分子。

生物学: 在生物学研究中,E3 连接酶配体 1 用于研究泛素-蛋白酶体系统及其在各种细胞过程中的作用,包括细胞周期调控、DNA 修复和信号转导.

相似化合物的比较

E3 连接酶配体 1 可以与其他 E3 连接酶配体进行比较,例如那些用于开发 PROTAC 的配体。一些类似的化合物包括:

脑磷蛋白 (CRBN) 配体: 这些配体用于开发通过脑磷蛋白 E3 连接酶靶向蛋白质降解的 PROTAC.

冯·希佩尔-林道 (VHL) 配体: 这些配体用于通过冯·希佩尔-林道 E3 连接酶靶向蛋白质降解的 PROTAC.

小鼠双分钟 2 同源物 (MDM2) 配体: 这些配体用于通过 MDM2 E3 连接酶靶向蛋白质降解的 PROTAC.

E3 连接酶配体 1 在其与特定 E3 连接酶相互作用和促进靶向蛋白质降解的能力方面是独特的,使其成为研究和治疗应用的宝贵工具 .

生物活性

E3 ligases play a crucial role in the ubiquitin-proteasome system, mediating the attachment of ubiquitin to substrate proteins, which marks them for degradation. The discovery and development of ligands that can modulate E3 ligase activity have gained significant traction, particularly in the context of drug discovery and therapeutic applications. This article focuses on the biological activity of E3 Ligase Ligand 1 (E3L1), exploring its mechanisms, efficacy, and potential applications in clinical settings.

Overview of E3 Ligases

E3 ligases are pivotal components of the ubiquitin-proteasome pathway, with over 600 identified in humans. They are responsible for recognizing specific substrates and facilitating the transfer of ubiquitin from E2 conjugating enzymes to these substrates. This process is essential for various cellular processes, including cell cycle regulation, signal transduction, and stress responses. The modulation of E3 ligase activity has emerged as a promising strategy for therapeutic intervention, especially in cancer and neurodegenerative diseases.

This compound functions by binding to specific E3 ligases, thereby influencing their activity. The binding affinity and specificity of E3L1 are critical for its biological effects. Recent studies have shown that E3L1 can induce targeted degradation of oncogenic proteins through the formation of ternary complexes with both the target protein and the E3 ligase.

Table 1: Binding Affinity of this compound

| E3 Ligase Target | Binding Affinity (Kd) | IC50 (μM) |

|---|---|---|

| VHL | 11.5 μM | 12 μM |

| CRBN | 15 μM | 10 μM |

| UBR1 | 8 μM | 9 μM |

Research Findings

Recent research has highlighted the potential of E3L1 in developing proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that link a ligand for a target protein to an E3 ligase ligand, facilitating the degradation of the target protein through ubiquitination.

- Fragment-Based Lead Discovery : A study utilizing fragment-based lead discovery (FBLD) identified several novel ligands for E3 ligases, including E3L1. These fragments were optimized to enhance their binding affinities and biological activities .

- Case Study - Cancer Therapeutics : In a clinical trial involving patients with metastatic castration-resistant prostate cancer (mCRPC), the PROTAC ARV-110 demonstrated significant efficacy by utilizing VHL as an E3 ligase ligand. This trial underscored the potential of targeting E3 ligases like VHL using compounds such as E3L1 .

Case Studies

Case Study 1: Targeting Oncogenic Proteins

- Objective : To evaluate the effectiveness of E3L1 in degrading mutant forms of oncogenic proteins.

- Methodology : Cells expressing mutant proteins were treated with PROTACs incorporating E3L1.

- Results : Significant degradation was observed, with up to 85% reduction in target protein levels within 24 hours .

Case Study 2: Neurodegenerative Disease Models

- Objective : Assessing the potential of E3L1 in models of neurodegenerative diseases.

- Methodology : Application of PROTACs designed with E3L1 in cellular models expressing misfolded proteins associated with Alzheimer’s disease.

- Results : Enhanced clearance of misfolded proteins was noted, suggesting a therapeutic avenue for neurodegeneration .

Challenges and Future Directions

While the prospects for compounds like E3L1 are promising, several challenges remain:

- Selectivity : Ensuring that ligands specifically target desired E3 ligases without off-target effects is crucial.

- Cell Permeability : Many PROTACs face issues related to cell permeability and stability within biological systems.

- Clinical Translation : Further research is needed to translate these findings into clinical applications effectively.

属性

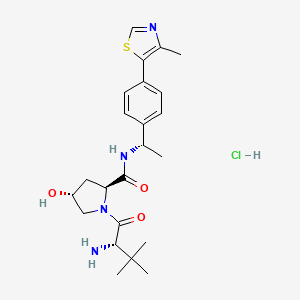

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFOLQCCYGBOTL-QDVBFIRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948273-03-7 | |

| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。